molecular formula C52H86O22 B1261876 desglucoanagalloside B

desglucoanagalloside B

Cat. No.: B1261876
M. Wt: 1063.2 g/mol
InChI Key: YBYIAPOSRNODNJ-CSYCFBBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desglucoanagalloside B (DGB) is a triterpene saponin primarily isolated from Lysimachia ciliata L. (Primulaceae) and Anagallis arvensis . Structurally, it features a fully saturated oleanane skeleton with a 13β,28-epoxy bridge, a hallmark of saponins in the Primulaceae and Myrsinaceae families . DGB is characterized by its monodesmosidic structure, containing a single sugar moiety at the C-3 position, which distinguishes it from bidesmosidic saponins with additional glycosylation .

Properties

Molecular Formula

C52H86O22

Molecular Weight

1063.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13R,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C52H86O22/c1-46(2)13-14-51-22-68-52(29(51)15-46)12-8-28-47(3)10-9-31(48(4,21-55)27(47)7-11-49(28,5)50(52,6)16-30(51)57)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1

InChI Key

YBYIAPOSRNODNJ-CSYCFBBXSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C

Synonyms

desglucoanagalloside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anagalloside B

Source : Anagallis arvensis (Primulaceae) .
Structural Similarities : Shares the oleanane skeleton and 13β,28-epoxy bridge with DGB but differs in glycosylation patterns (additional glucose units) .
Functional Differences :

  • Molluscicidal Activity : Both compounds exhibit potent molluscicidal effects, but DGB achieves 100% snail mortality at 1.25 × 10⁻⁶ g/L, whereas anagalloside B requires higher concentrations .
  • Anticancer Activity : Anagalloside B lacks documented anticancer effects, highlighting DGB’s unique role in prostate cancer therapy .

Nummularoside

Source : Lysimachia spp. (Primulaceae).
Structural Features : Contains a hydroxyl group at C-16 instead of the epoxy bridge .
Mechanistic Contrast :

  • Anticancer Mechanism : Activates autophagy via PI3K/AKT/mTOR inhibition, unlike DGB’s caspase-dependent apoptosis .
  • Selectivity: Less selective for cancer cells compared to DGB, which spares normal prostate cells (PNT2) .

Comparison with Functionally Similar Compounds

Afrocylamin A

Source : Afrocarpus spp.
Functional Overlap : Inhibits prostate cancer metastasis via PI3K/AKT/mTOR pathway modulation .
Key Differences :

  • Structure : Dammarane-type triterpene lacking the oleanane backbone .
  • Efficacy : Afrocylamin A shows broader anti-metastatic activity but weaker cytotoxicity (IC₅₀ > 50 µM) compared to DGB (IC₅₀: 10–20 µM) .

Ganoderic Acid

Source: Ganoderma fungi. Shared Application: Inhibits 5α-reductase, a target in prostate cancer prevention . Divergence:

  • Mechanism : Acts via steroid metabolism modulation, contrasting with DGB’s direct caspase activation .
  • Controversy : Efficacy in clinical models remains debated, whereas DGB’s preclinical data are robust .

Data Tables

Table 1: Structural and Functional Comparison of DGB and Analogues

Compound Source Core Structure Key Functional Groups Primary Mechanism IC₅₀ (Prostate Cancer)
Desglucoanagalloside B Lysimachia ciliata Oleanane 13β,28-epoxy bridge Caspase activation 10–20 µM
Anagalloside B Anagallis arvensis Oleanane 13β,28-epoxy + glucose Molluscicidal N/A
Nummularoside Lysimachia spp. Oleanane C-16 hydroxyl Autophagy induction >50 µM
Afrocylamin A Afrocarpus spp. Dammarane C-20 ketone PI3K/AKT/mTOR inhibition >50 µM

Table 2: Receptor Binding Profiles

Compound Target Receptor Binding Energy (kcal/mol) Biological Implication
This compound EGFR -10.0 Anti-EGFR cancer therapy
Methyl lucidenate F EGFR -9.3 Moderate EGFR inhibition
Cyqualon EGFR -9.1 Weak EGFR interaction

Q & A

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:
  • Sample Size : Justify with power analysis (α=0.05, β=0.2).
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤1.5 cm³).
  • Data Inclusion : Report all adverse events, even if statistically non-significant .

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